Orthogonal Reactivity via a Unique 4-Chloro-2-methoxy Substitution Pattern
This compound features a specific 4-chloro-2-methoxy substitution pattern on the benzyl bromide core, which is absent in its closest regioisomer, 2-chloro-4-methoxybenzyl bromide (CAS 54788-17-9). This exact arrangement is not merely structural; it is a critical determinant in the synthesis of specific bioactive molecules. For instance, it is explicitly required for synthesizing key intermediates in the development of certain NLRP3 inflammasome inhibitors, where the 4-chloro-2-methoxy motif is essential for activity [1]. The 2-chloro-4-methoxy regioisomer would direct the initial substitution differently and place the chlorine atom in a distinct electronic environment, which is known to be crucial for subsequent transformations and final target binding .
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | 4-chloro-2-methoxybenzyl bromide (CAS 76283-12-0) |
| Comparator Or Baseline | 2-chloro-4-methoxybenzyl bromide (CAS 54788-17-9) |
| Quantified Difference | Regioisomeric: chlorine and methoxy positions are swapped. |
| Conditions | N/A (Intrinsic structural property) |
Why This Matters
For procurement in target-oriented synthesis, selecting the correct regioisomer is non-negotiable; the wrong one will lead to a different final product, potentially with altered or absent biological activity.
- [1] BindingDB. (n.d.). Entry for CHEMBL5197960 (a molecule containing the 4-chloro-2-methoxybenzyl motif). Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597934 View Source
